molecular formula C12H12ClNO B1316121 4-(1H-Indol-3-yl)butanoyl chloride

4-(1H-Indol-3-yl)butanoyl chloride

Cat. No.: B1316121
M. Wt: 221.68 g/mol
InChI Key: OTJPXBUDOVVTTR-UHFFFAOYSA-N
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Description

Broad Significance of the Indole (B1671886) Heterocyclic Core in Chemical Sciences

The indole ring system is a privileged scaffold in chemistry, largely due to its unique electronic properties and the ability to be functionalized at multiple positions. numberanalytics.comresearchgate.netnumberanalytics.com This inherent reactivity allows for the construction of diverse and complex molecular architectures. bohrium.com

The indole nucleus serves as a foundational building block in the synthesis of a myriad of organic molecules. numberanalytics.com Modern synthetic methods, such as C-H activation, cross-coupling reactions, and electrophilic substitution, have further expanded the toolkit for modifying the indole core. numberanalytics.com These techniques enable the direct introduction of various functional groups at specific positions on the indole ring, facilitating the creation of novel compounds. numberanalytics.com The Fischer indole synthesis, a classic method developed in 1883, remains a reliable route for preparing substituted indoles. wikipedia.orgnih.gov More contemporary approaches, including carbonylative strategies, have also been developed for the synthesis and functionalization of indoles. beilstein-journals.orgnih.gov

Indole derivatives are of paramount importance in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. mdpi.comnih.govbiosynth.com Their ability to interact with various biological targets has led to their development as anticancer, anti-inflammatory, antimicrobial, and antiviral drugs. biosynth.comopenmedicinalchemistryjournal.com The structural diversity of indole-based compounds allows for the fine-tuning of their pharmacological profiles, making them attractive candidates for drug discovery. mdpi.comnih.gov Prominent examples of indole-containing drugs include the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine. numberanalytics.comnih.gov

Overview of Acyl Halides in Organic Synthesis Methodology

Acyl halides, also known as acid halides, are highly reactive organic compounds derived from carboxylic acids by replacing the hydroxyl group with a halogen. teachy.aiwikipedia.orgbritannica.com Their general formula is R-CO-X, where R is an alkyl or aryl group and X is a halogen. teachy.aiteachy.ai This high reactivity, stemming from the electron-withdrawing nature of the halogen, makes them valuable intermediates in organic synthesis. teachy.aiteachy.app

Acyl halides are primarily used in acylation reactions to introduce an acyl group (R-CO-) into other molecules. teachy.aiteachy.app They readily react with a variety of nucleophiles, including water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively. teachy.aibritannica.com This versatility makes them crucial in the synthesis of numerous pharmaceuticals, polymers, and other fine chemicals. teachy.aiteachy.app For instance, acetyl chloride is a key reagent in the industrial synthesis of acetylsalicylic acid (aspirin). teachy.ai

Specific Research Context of 4-(1H-Indol-3-yl)butanoyl Chloride

Within the vast family of indole derivatives, this compound holds a specific niche as a reactive intermediate. Its structure combines the biologically significant indole-3-alkanoic acid motif with the highly reactive acyl chloride functional group. This dual functionality presents both opportunities and challenges in its synthetic applications.

Research has shown that this compound is a key intermediate in the synthesis of various indole-containing compounds, particularly those with potential therapeutic applications. For instance, it has been utilized in the preparation of piperazine (B1678402) derivatives that exhibit activity as dopamine (B1211576) receptor agonists and serotonin (B10506) receptor modulators. smolecule.com However, a notable characteristic of this compound is its propensity to undergo rapid intramolecular cyclization, which distinguishes it from more stable indole acyl derivatives and necessitates careful control of reaction conditions. smolecule.com

The synthesis of related compounds, such as 5-cyano-3-(4-chlorobutanoyl) indole, has been achieved through Friedel-Crafts acylation reactions, highlighting a potential synthetic route for acyl-substituted indoles. researchgate.net Furthermore, the parent compound, 4-(1H-indol-3-yl)butanamide, can be synthesized from 4-indol-3-yl-butyric acid, indicating the accessibility of the core indole-butanoyl structure. chemicalbook.com Studies on self-assembling nanostructures of indole-3-butanoyl-polyethylenimine have demonstrated the potential for this chemical moiety in developing materials with antimicrobial and anticancer properties. nih.gov

Table of Compound Physical and Chemical Properties

PropertyValue
Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
CAS Number 1548278-74-5

Note: This data is for the specific compound this compound. bldpharm.com

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-(1H-indol-3-yl)butanoyl chloride

InChI

InChI=1S/C12H12ClNO/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2

InChI Key

OTJPXBUDOVVTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 4 1h Indol 3 Yl Butanoyl Chloride

Synthetic Routes to 4-(1H-Indol-3-yl)butanoic Acid (Key Precursor)

4-(1H-Indol-3-yl)butanoic acid, also widely known as indole-3-butyric acid (IBA), is a well-documented compound, recognized both as a naturally occurring plant hormone and a synthetically produced auxin. wikipedia.orgebi.ac.uknih.gov Its synthesis is a critical first step toward obtaining 4-(1H-indol-3-yl)butanoyl chloride. Historically, several synthetic strategies have been developed. One common approach involves the reaction of indole (B1671886) with γ-butyrolactone. google.com Another established method utilizes the reaction between indole and 4-chlorobutyronitrile, which proceeds via a Grignard reaction, although this method can involve harsh conditions. google.com While considered a synthetic compound for many applications, IBA has been isolated from natural sources like the leaves and seeds of maize. wikipedia.org

Esterification of 4-(1H-Indol-3-yl)butanoic Acid to Esters (e.g., Methyl, Ethyl)

The carboxylic acid functional group of 4-(1H-indol-3-yl)butanoic acid can be readily converted to its corresponding esters, such as methyl or ethyl esters. This transformation is a standard esterification reaction, typically achieved by reacting the carboxylic acid with the desired alcohol (methanol or ethanol) in the presence of an acid catalyst. The general principles of Fischer esterification are applicable here. For instance, the synthesis of various alkyl butyrates has been demonstrated through esterification, highlighting the feasibility of these reactions. nih.gov Enzymatic methods using lipases or cutinases in non-aqueous systems also present a viable, milder alternative for producing such esters. nih.gov

Reactants Product Reaction Type Typical Conditions
4-(1H-Indol-3-yl)butanoic Acid, MethanolMethyl 4-(1H-indol-3-yl)butanoateAcid-catalyzed EsterificationH₂SO₄ or HCl catalyst, heat
4-(1H-Indol-3-yl)butanoic Acid, EthanolEthyl 4-(1H-indol-3-yl)butanoateAcid-catalyzed EsterificationH₂SO₄ or HCl catalyst, heat
4-(1H-Indol-3-yl)butanoic Acid, AlcoholAlkyl 4-(1H-indol-3-yl)butanoateEnzymatic EsterificationImmobilized lipase/cutinase, non-aqueous solvent

Reduction of Ester Derivatives to Alcohols

The ester derivatives of 4-(1H-indol-3-yl)butanoic acid can be further chemically modified. A key transformation is the reduction of the ester group to a primary alcohol, yielding 4-(1H-indol-3-yl)butan-1-ol. This reduction is typically accomplished using powerful reducing agents. While reagents like diisobutylaluminium hydride (DIBAL-H) are often used for the partial reduction of esters to aldehydes, stronger agents are required for the full reduction to an alcohol. chemrxiv.org A common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). Another approach involves the use of sodium borohydride (B1222165) in methanol, which has been shown to reduce both keto and ester groups in related aryl compounds to yield diols. beilstein-journals.org

Direct Synthesis of this compound

The most direct route to this compound involves the activation of the carboxylic acid group of its precursor.

Conversion of 4-(1H-Indol-3-yl)butanoic Acid to its Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. chemguide.co.uk This process replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon and rendering the molecule highly reactive for acylation reactions. smolecule.com For 4-(1H-indol-3-yl)butanoic acid, this conversion yields the target compound, this compound. The presence of the indole nucleus and the reactive acyl chloride functionality makes the resulting molecule a valuable synthetic intermediate, though it can also contribute to its instability. smolecule.com

Optimized Reagents and Reaction Conditions for Acyl Chloride Formation

Several standard reagents are employed for the synthesis of acyl chlorides from carboxylic acids, and these are applicable to the synthesis of this compound. chemguide.co.ukdoubtnut.com The choice of reagent can be critical to optimize yield and simplify purification.

Thionyl Chloride (SOCl₂) : This is one of the most common reagents for this conversion. The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, with the by-products being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. chemguide.co.uklibretexts.org The gaseous nature of the by-products simplifies the workup procedure, as they can be easily removed from the reaction mixture. chemguide.co.ukdoubtnut.com

Phosphorus(V) Chloride (PCl₅) : This solid reagent reacts readily with carboxylic acids at room temperature to produce the corresponding acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk The liquid acyl chloride must then be separated from the liquid POCl₃, typically by fractional distillation. chemguide.co.uk

Phosphorus(III) Chloride (PCl₃) : The reaction with liquid PCl₃ is generally less vigorous than with PCl₅. It yields the acyl chloride and phosphorous acid (H₃PO₃) as a by-product, which can be separated by distillation. chemguide.co.uk

Reagent By-products Advantages Separation Method
Thionyl Chloride (SOCl₂)SO₂, HClGaseous by-products are easily removed.Fractional distillation from excess reagent. chemguide.co.uk
Phosphorus(V) Chloride (PCl₅)POCl₃, HClVigorous, cold reaction.Fractional distillation to separate from POCl₃. chemguide.co.uk
Phosphorus(III) Chloride (PCl₃)H₃PO₃Less vigorous reaction.Fractional distillation. chemguide.co.uk

Exploration of Alternative Activated Forms of 4-(1H-Indol-3-yl)butanoic Acid (e.g., Carbonates)

Besides the highly reactive acyl chloride, other activated forms of 4-(1H-indol-3-yl)butanoic acid can be synthesized for use in acylation reactions. These intermediates can offer advantages in terms of stability, selectivity, or milder reaction conditions. One such example involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). Reacting 4-(1H-indol-3-yl)butanoic acid with CDI in a solvent like tetrahydrofuran (B95107) (THF) generates a highly reactive acyl-imidazolide intermediate. chemicalbook.com This "activated" form can then readily react with nucleophiles, such as ammonia, to form amides in high yield. chemicalbook.com This method avoids the harsh conditions and corrosive by-products associated with acyl chloride formation, representing a valuable alternative synthetic strategy.

Reactivity Profiles and Mechanistic Investigations of 4 1h Indol 3 Yl Butanoyl Chloride

Intramolecular Acylation and Cyclization Pathways

The proximity of the electrophilic acyl chloride to the nucleophilic C-2 position of the indole (B1671886) ring in 4-(1H-indol-3-yl)butanoyl chloride facilitates intramolecular reactions, leading to the formation of new ring systems.

The primary intramolecular pathway for this compound is a Friedel-Crafts acylation reaction, yielding the tetracyclic ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one. This transformation occurs when the acyl chloride is generated in situ from its corresponding carboxylic acid, 4-(1H-indol-3-yl)butanoic acid. For instance, treatment of the acid with oxalyl chloride to form the acyl chloride leads to spontaneous cyclization. researchgate.net The indole ring, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride side chain. The C-2 position of the indole is the preferred site of attack, leading to the formation of a six-membered ring and the carbazolone product. researchgate.net

This type of cyclization is a classic example of an intramolecular Friedel-Crafts reaction, which is a powerful method for constructing polycyclic compounds. masterorganicchemistry.comnih.gov The reaction essentially tethers the nucleophile and electrophile, increasing the effective concentration and favoring ring formation. masterorganicchemistry.com

The efficiency and outcome of the intramolecular acylation are highly dependent on the reaction conditions. The generation of the acyl chloride itself is a critical step. Attempts to synthesize amides from 4-(1H-indol-3-yl)butanoic acid by first converting it to the acyl chloride have shown that the intermediate acyl chloride can be highly unstable and immediately cyclize to 2,3,4,9-tetrahydro-1H-carbazol-1-one. researchgate.net This indicates that under the conditions required for acyl chloride formation (e.g., using oxalyl chloride), the intramolecular reaction is rapid and can be the dominant pathway. researchgate.net

The choice of catalyst and solvent also plays a crucial role in intramolecular Friedel-Crafts acylations. While the spontaneous cyclization of this compound has been observed, researchgate.net related cyclizations of arylbutyric acids often employ strong acids or Lewis acids to promote the reaction. researchgate.net Polyphosphoric acid (PPA) is a classical reagent for cyclizing phenalkyl carboxylic acids, though it is a highly viscous and corrosive substance. masterorganicchemistry.comccsenet.org Modern alternatives include methanesulfonic acid (MSA) masterorganicchemistry.com and various metal triflates, which can act as effective Lewis acid catalysts under milder conditions. researchgate.net In some cases, highly fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can promote intramolecular Friedel-Crafts acylation even without an additional catalyst, owing to their ability to activate C-X bonds through hydrogen bonding. colab.ws

Electrophilic Acylation Reactions Involving Indole Acyl Chlorides

When used as acylating agents themselves, indole acyl chlorides participate in electrophilic acylation reactions, typically targeting other nucleophilic substrates. However, the principles governing the reactivity of the indole nucleus are also central to understanding the intermolecular acylation of indoles.

The indole ring is an electron-rich heterocycle, with the C-3 position being the most nucleophilic and thus the preferred site for electrophilic substitution. nih.gov Consequently, the direct acylation of indoles with various acylating agents, including acyl chlorides, predominantly occurs at this position to yield 3-acylindoles. nih.govorganic-chemistry.org These 3-acylindole derivatives are valuable intermediates in the synthesis of a wide array of biologically active compounds and natural products.

Traditional Friedel-Crafts acylation methods often require N-protection of the indole to prevent side reactions at the nitrogen atom. However, this adds extra steps to the synthetic sequence. sigmaaldrich.com The development of methods that allow for direct and regioselective C-3 acylation of unprotected indoles is therefore of significant interest.

Lewis acids are pivotal in activating acyl chlorides for Friedel-Crafts acylation. sigmaaldrich.com They coordinate to the carbonyl oxygen or the halogen atom of the acyl chloride, increasing its electrophilicity and facilitating the generation of a highly reactive acylium ion or a polarized complex. sigmaaldrich.comyoutube.com A variety of Lewis acids, including AlCl₃, TiCl₄, and SnCl₄, have been used to promote the acylation of indoles. nih.gov

A particularly effective method for the regioselective C-3 acylation of indoles involves the use of dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl). This approach allows for the high-yield acylation of a broad range of indoles, including those with acid- or base-sensitive functional groups, without the need for N-H protection. The reaction proceeds under mild conditions, typically in a solvent like dichloromethane (B109758) (CH₂Cl₂).

Table 1: Effect of Lewis Acid on the Acylation of Indole with Benzoyl Chloride

CatalystYield (%)
Et₂AlCl 86
Me₂AlCl 84
AlCl₃ Decomposition
TiCl₄ 17
SnCl₄ 12
ZnCl₂ Trace

This table is generated based on data reported for the acylation of indole, illustrating the superior performance of dialkylaluminum chlorides.

The choice of Lewis acid catalyst significantly impacts the outcome of indole acylation. While strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are standard catalysts for Friedel-Crafts reactions, they often prove too harsh for the sensitive indole nucleus, leading to decomposition and complex mixtures of products. nih.gov

In contrast, milder Lewis acids like diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl) have demonstrated superior performance. nih.gov Research shows that Et₂AlCl provides excellent yields (e.g., 86% for the benzoylation of indole) for the C-3 acylation of unprotected indoles. nih.gov Me₂AlCl is similarly effective. nih.gov The milder nature of these dialkylaluminum chloride reagents is attributed to their reduced Brønsted acidity upon interaction with any protic sources, thereby preventing the acid-catalyzed polymerization or degradation of the indole substrate. This makes them the catalysts of choice for the clean and high-yield regioselective acylation of a wide variety of functionalized indoles. nih.gov

Role of Lewis Acid Catalysts (e.g., Dialkylaluminum Chlorides) in Indole Acylation

Impact of Catalyst Acidity on Reaction Outcomes

The acidity of the catalyst employed in Friedel-Crafts acylation reactions significantly influences the reaction's efficiency and selectivity. scirp.orgscirp.org In the context of reactions involving acyl chlorides, Lewis acids like aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂) are commonly used to activate the acyl chloride, rendering it more electrophilic. nih.govorganic-chemistry.orgmasterorganicchemistry.com The strength of the Lewis acid can affect the rate of the reaction and the potential for side reactions.

Stronger Lewis acids can lead to higher reaction rates but may also promote undesirable side reactions or decomposition of starting materials, particularly with sensitive substrates like indoles. Conversely, weaker Lewis acids might require harsher reaction conditions (e.g., higher temperatures) to achieve a reasonable conversion rate.

In some cases, Brønsted acids have also been utilized to promote Friedel-Crafts acylations. nih.gov The acidity of these catalysts, often measured by their pKa values, plays a crucial role. For instance, studies on the acylation of anisole (B1667542) have shown that mordenite (B1173385) zeolite catalysts with varying SiO₂/Al₂O₃ ratios, which correlates to Brønsted acidity, exhibit different catalytic activities. scirp.orgscirp.org It was observed that an increase in Brønsted acidity could accelerate the reaction. scirp.orgscirp.org However, excessively high acidity does not always translate to better outcomes and can sometimes lead to a decrease in conversion rates. scirp.org This suggests that an optimal catalyst acidity exists for a given Friedel-Crafts acylation, balancing reactivity with selectivity and substrate stability.

The choice of catalyst and its acidity is therefore a critical parameter that must be optimized for each specific reaction to maximize the yield of the desired acylated product while minimizing the formation of byproducts.

Acylation of Substituted Indoles

The acylation of substituted indoles using reagents like this compound is a key transformation in organic synthesis. The indole nucleus possesses multiple reactive sites, with the C3 position being the most nucleophilic and, therefore, the most common site for electrophilic substitution. nih.gov However, the presence of substituents on the indole ring can influence the regioselectivity and reactivity of the acylation reaction.

For instance, the presence of electron-donating groups on the indole ring is expected to enhance its nucleophilicity, potentially leading to faster reaction rates. Conversely, electron-withdrawing groups would deactivate the ring towards electrophilic attack. The position of the substituent also plays a critical role. A substituent at the N1 position, for example, can sterically hinder attack at the C2 position and electronically influence the reactivity of the entire indole system.

In the context of intramolecular Friedel-Crafts acylation, where the acylating agent is part of the same molecule, the structure of the linker between the indole and the acyl chloride is paramount. For this compound, the four-carbon chain allows for the potential formation of a six-membered ring through intramolecular cyclization, a process that is generally favored in such reactions. masterorganicchemistry.com

The acylation can also be directed to the nitrogen atom (N-acylation), although this is generally less common than C3-acylation due to the lower nucleophilicity of the indole nitrogen. nih.gov However, under specific conditions, such as the use of a strong base, N-acylation can be achieved. nih.gov The synthesis of various substituted indole derivatives often relies on the careful selection of reaction conditions and acylating agents to achieve the desired regioselectivity. researchgate.netnih.govresearchgate.net

Table 1: Examples of Acylation Reactions on Substituted Indoles
Indole SubstrateAcylating AgentKey FindingsReference
2-Substituted IndolesVarious PyruvatesSynthesized new α-indolylacrylate derivatives with promising anticancer activity. nih.gov
IndoleChalconesAchieved Michael-type addition products with good efficiency using a chiral phosphoric acid catalyst. researchgate.net
6-Methylindoletrans-p-Methylcinnamoyl groupSuccessful introduction of the acyl group at the 3-position after N-protection. nih.gov

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides like this compound. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgkhanacademy.orgyoutube.com Subsequently, the leaving group, in this case, the chloride ion, is expelled, resulting in the formation of a new carbonyl compound. libretexts.orgkhanacademy.org The high reactivity of acyl chlorides makes them excellent substrates for these transformations. smolecule.com

Acylation with Amine Nucleophiles (e.g., Piperazine (B1678402) Derivatives)

The reaction of this compound with amine nucleophiles, such as piperazine derivatives, is a robust method for synthesizing amides. Amines are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. youtube.comchemguide.co.ukchemguide.co.uk The reaction proceeds through the typical nucleophilic acyl substitution mechanism.

The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of the chloride ion to form a protonated amide. A base, which can be a second equivalent of the amine nucleophile or an added base like sodium hydroxide, then deprotonates the nitrogen to yield the final amide product. youtube.com

The use of piperazine derivatives as nucleophiles is of particular interest in medicinal chemistry, as the piperazine ring is a common scaffold in many biologically active compounds. The reaction of this compound with a piperazine derivative would lead to the formation of a molecule containing both the indole and piperazine moieties, a combination often found in pharmacologically active agents. For example, the synthesis of 1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves the reaction of a piperazine derivative with an acyl chloride. vulcanchem.com Studies have also demonstrated the successful N-functionalization of piperazine and piperidine (B6355638) moieties via substitution reactions. nih.gov

Formation of Amide Linkages

The formation of an amide bond is one of the most important reactions in organic and medicinal chemistry, as this linkage is central to the structure of peptides and proteins. umich.edu The reaction of this compound with a primary or secondary amine is a direct and efficient method for creating an amide linkage. researchgate.net

The mechanism follows the nucleophilic addition-elimination pathway. chemguide.co.uk The amine attacks the carbonyl carbon, and subsequent elimination of the chloride ion forms the amide. The reaction is typically fast and often exothermic. To neutralize the hydrogen chloride byproduct that is formed, a base is usually added to the reaction mixture. youtube.comchemguide.co.ukchemguide.co.uk

This reaction is widely used in the synthesis of a vast array of molecules, including pharmaceuticals and other biologically active compounds. The versatility of this reaction allows for the coupling of the 4-(1H-indol-3-yl)butanoyl moiety to various amine-containing molecules, enabling the systematic exploration of structure-activity relationships. The synthesis of N-2-(indol-3-yl)ethylindole-3-acetamide from indole-3-acetic acid and tryptamine (B22526) is an example of amide bond formation. clockss.org

Table 2: Methods for Amide Bond Formation
Starting MaterialsReagents/ConditionsProductKey FeaturesReference
Carboxylic Acid and AmineSOCl₂Secondary and Tertiary AmidesOne-pot synthesis, effective for sterically hindered amines. researchgate.net
Acyl Chloride and AmineBase (e.g., NaOH)AmideSimple, mild, and highly efficient. Minimizes side reactions. youtube.comresearchgate.net
Carboxylic Acid and AmineDCC, HOBTAmideCommonly used in peptide synthesis. clockss.org

Synthetic Applications and Research Utility of 4 1h Indol 3 Yl Butanoyl Chloride

Construction of Complex Heterocyclic Systems

The reactivity of 4-(1H-indol-3-yl)butanoyl chloride makes it a valuable precursor for the synthesis of various heterocyclic compounds. The indole (B1671886) moiety itself is a prominent scaffold in numerous biologically active molecules, and the acyl chloride functionality provides a direct handle for cyclization and derivatization reactions.

Synthesis of Substituted Indolylpiperazine Derivatives

The synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines has been a subject of interest in medicinal chemistry due to the potential of these compounds to act on the central nervous system. researchgate.net A common synthetic route involves the use of 4-(1H-indol-3-yl)butanoic acid as a starting material. researchgate.net While direct conversion of the acid to the corresponding acyl chloride is a feasible step, researchers have also explored alternative pathways.

One approach involves the reaction of 4-(1H-indol-3-yl)butanoic acid with a substituted piperazine (B1678402) in the presence of a coupling agent. However, a more direct method utilizes this compound, which readily reacts with piperazine derivatives to form the desired amide linkage. This subsequent amide can then be reduced to the corresponding amine, yielding the target indolylpiperazine. For instance, the reduction of tert-butyl 4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carboxylate with lithium aluminum hydride has been reported, although with moderate yields. researchgate.net The reactivity of the acyl chloride facilitates a more efficient acylation of the piperazine nitrogen compared to the direct coupling of the carboxylic acid.

Starting MaterialReagentProductApplication
4-(1H-Indol-3-yl)butanoic acidSubstituted piperazine, coupling agents1-substituted-4-[4-(1H-indol-3-yl)butanoyl]piperazineIntermediate for CNS-active compounds
tert-Butyl 4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carboxylateLithium aluminum hydride3-[4-(1-Piperazinyl)butyl]-1H-indolePotential CNS drug candidate

Development of Indole-Based Oxadiazole Scaffolds

Indole-based oxadiazoles (B1248032) represent another class of heterocyclic compounds with significant therapeutic potential. The synthesis of these scaffolds often involves the conversion of 4-(1H-indol-3-yl)butanoic acid into a key intermediate, 4-(1H-indol-3-yl)butanohydrazide. nih.gov This hydrazide can then be cyclized to form the 1,3,4-oxadiazole (B1194373) ring.

A notable synthetic strategy involves the sequential transformation of 4-(1H-indol-3-yl)butanoic acid into its ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to yield the butanohydrazide. nih.gov This intermediate is then treated with carbon disulfide in the presence of a base to form 5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiol. nih.gov While this pathway does not directly use this compound, the acyl chloride's high reactivity makes it a plausible alternative for the initial acylation of hydrazine, potentially streamlining the synthesis. The resulting oxadiazole thiol can be further functionalized by reacting it with various electrophiles to create a library of novel indole-based oxadiazole derivatives. nih.gov

PrecursorKey IntermediateFinal ScaffoldResearch Focus
4-(1H-Indol-3-yl)butanoic acid4-(1H-Indol-3-yl)butanohydrazideIndole-based 1,3,4-oxadiazolesUrease inhibitors
5-[3-(1H-Indol-3-yl)propyl]-1,3,4-oxadiazole-2-thiolN/ASubstituted indole-oxadiazole hybridsEnzyme inhibition studies

Fabrication of Bi-heterocyclic Benzamides and Propanamides

The construction of bi-heterocyclic systems containing both indole and other heterocyclic moieties, such as benzamides and propanamides, has been explored for various biological applications. Although direct examples utilizing this compound for this specific purpose are not extensively detailed in the provided context, the principles of its reactivity suggest its utility in such syntheses.

The general strategy would involve the acylation of an amino-substituted heterocycle with this compound. This would create a direct linkage between the indole core and the second heterocyclic ring through a butanamide bridge. The choice of the amino-heterocycle would determine the final structure of the bi-heterocyclic molecule. This approach offers a convergent and efficient method for assembling complex molecules with potential applications in drug discovery and materials science.

Intermediates in Advanced Organic Synthesis

Beyond its direct use in forming specific heterocyclic rings, this compound serves as a crucial building block for creating more elaborate and novel molecular structures. Its bifunctional nature, possessing both the indole nucleus and the reactive acyl chloride, allows for a wide array of synthetic manipulations.

Building Blocks for Novel Molecular Architectures

The indole nucleus is a privileged scaffold in medicinal chemistry, and the ability to introduce it into larger molecules is of great importance. smolecule.com this compound serves as an excellent synthon for this purpose, allowing for the incorporation of the indole-3-butanoyl moiety into various molecular frameworks. smolecule.com

For instance, it can be reacted with a wide range of nucleophiles, including alcohols, amines, and thiols, to generate the corresponding esters, amides, and thioesters. These reactions are typically high-yielding and proceed under mild conditions due to the high reactivity of the acyl chloride. This versatility enables the construction of diverse libraries of indole-containing compounds for screening in drug discovery programs. The resulting derivatives can be further modified at the indole nitrogen or other positions on the aromatic ring to create even greater molecular diversity. A four-stage reaction sequence has been developed for the synthesis of highly functionalized enolate esters, which act as key building blocks for novel heteropolycyclic compounds with potential pharmaceutical value. nih.gov This sequence begins with simple, commercially available indoles. nih.gov

Reactant TypeProduct TypeSignificance
AlcoholsEstersProdrug design, modification of solubility
AminesAmidesPeptide mimetics, enzyme inhibitors
ThiolsThioestersBioisosteric replacement, reactive probes

Exploration of Structure-Activity Relationships in Derivatives

The systematic derivatization of a lead compound is a cornerstone of medicinal chemistry, aimed at understanding the relationship between chemical structure and biological activity (SAR). This compound is an ideal starting point for such studies.

By reacting the acyl chloride with a series of related nucleophiles (e.g., a set of substituted anilines or a range of different alcohols), a focused library of analogs can be rapidly synthesized. These analogs, differing only in the portion of the molecule derived from the nucleophile, can then be tested for their biological activity. The resulting data allows researchers to identify key structural features that are essential for activity and to optimize the lead compound for improved potency, selectivity, or pharmacokinetic properties. The synthesis of a series of clavulanic acid analogues with a substituted 1,2,3-triazole ring in place of the exocyclic hydroxyl group has been described, and the quantitative structure-activity relationships within this series have been discussed. nih.gov

Contribution to Chemical Library Design and Combinatorial Synthesis

The indole ring system is a "privileged structure" in medicinal chemistry, as it is a common feature in many compounds that bind to a wide range of biological receptors. nih.gov Consequently, the synthesis of diverse collections of indole-containing molecules for high-throughput screening (HTS) is a key strategy in the quest for new therapeutic agents. nih.govnih.gov this compound, by virtue of its molecular architecture, serves as an exceptionally useful building block in this endeavor. It combines the desirable indole nucleus with a reactive acyl chloride function, connected by a four-carbon linker. smolecule.com This structure allows for the systematic introduction of the indole-3-butanoyl motif into a multitude of different molecular scaffolds. smolecule.com

The application of combinatorial chemistry and diversity-oriented synthesis (DOS) has become a cornerstone in the construction of large libraries of compounds for screening. nih.gov this compound is well-suited for these approaches. Its high reactivity as an acylating agent enables its use in parallel synthesis schemes, where it can be reacted with a large set of diverse reactants simultaneously to rapidly generate a library of derivatives. smolecule.com For instance, by reacting this compound with a collection of different amines, a library of corresponding amides can be efficiently produced. This strategy was employed in the synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines, which are of interest in medicinal chemistry. researchgate.net

The primary strategy for generating diverse libraries from this compound involves its reaction with a wide array of nucleophiles. The electrophilic acyl chloride group readily couples with various functional groups, leading to the formation of new, more complex molecules. This approach allows chemists to systematically modify the structure of the resulting compounds and explore a broad chemical space around the core indole-3-butanoic acid scaffold.

The precursor, 4-(1H-indol-3-yl)butanoic acid, is often activated to a more reactive form, such as the acyl chloride, to facilitate these coupling reactions. researchgate.net The choice of nucleophile is critical for determining the properties of the final products and the diversity of the library.

Key Derivatization Strategies:

Amide Formation: Reaction with a diverse set of primary and secondary amines (including anilines, piperazines, and other heterocycles) yields a library of amides. This is one of the most common derivatization methods. For example, the synthesis of 4-(1H-indol-3-yl)butanamide was achieved by activating the parent carboxylic acid and reacting it with ammonia. chemicalbook.com Similarly, research into potential anticancer agents involved the synthesis of various 4-[4-(1H-indol-3-yl)butyl]piperazines. researchgate.net

Ester Formation: Coupling with a variety of alcohols or phenols results in a library of esters. While less common than amide formation in many drug discovery campaigns, this strategy provides another avenue for structural diversification.

Friedel-Crafts Acylation: Although the acyl chloride is typically used to acylate heteroatoms, it can also participate in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic rings to form new carbon-carbon bonds, though this can be complicated by the compound's inherent reactivity and potential for intramolecular cyclization. smolecule.comresearchgate.net

These strategies enable the creation of libraries that can be screened for a wide range of biological activities, from antimicrobial to anticancer effects. researchgate.netnih.govresearchgate.net The development of efficient, often one-pot, multi-component reactions further enhances the ability to generate structural complexity and diversity from simple indole building blocks. nih.govnih.govnih.gov

The table below illustrates the generation of diverse indole derivatives using this compound as the starting scaffold.

Starting ScaffoldReactant Class (Nucleophile)Resulting Derivative ClassExample of Derivative Subclass
This compoundPrimary/Secondary AminesAmidesN-Aryl Amides
This compoundPrimary/Secondary AminesAmidesN-Alkyl Amides
This compoundCyclic AminesAmidesPiperazine Amides researchgate.net
This compoundAlcoholsEstersAlkyl Esters
This compoundPhenolsEstersAryl Esters
This compoundAmmoniaPrimary Amides4-(1H-indol-3-yl)butanamide chemicalbook.com

Advanced Methodological Considerations and Future Research Trajectories

Development of Green Chemistry Approaches for Acyl Chloride Synthesis

The traditional synthesis of acyl chlorides often relies on reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). pearson.com While effective, these reagents generate significant amounts of hazardous waste, such as acidic gases and phosphorus byproducts, posing environmental and handling challenges. researchgate.net Green chemistry principles aim to mitigate these issues by developing more benign and efficient alternatives.

Recent research has focused on alternative chlorinating agents and catalytic systems that reduce waste and improve safety. One approach involves the use of bis(trichloromethyl)carbonate (BTC), also known as triphosgene, which serves as a safer, solid substitute for highly toxic phosgene (B1210022) gas. researchgate.net Another innovative, metal-free method involves using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base. This system activates carboxylic acids for rapid conversion to acyl chlorides under mild conditions. organic-chemistry.org

Furthermore, processes that operate under neutral conditions are gaining traction. A notable example is the rapid N-chloroacetylation of anilines and amines in a phosphate (B84403) buffer, which demonstrates the potential for using aqueous systems, a key goal of green chemistry. tandfonline.comresearchgate.net Such methods minimize the use of volatile organic solvents and avoid harsh acidic or basic conditions. The development of visible-light photocatalysis has also provided a novel route where an aldehyde can be converted to an acid chloride using N-chlorosuccinimide in the presence of a photocatalyst like Ru(bpy)₃Cl₂. organic-chemistry.org

Table 1: Comparison of Traditional and Green Reagents for Acyl Chloride Synthesis

Reagent Traditional/Green Advantages Disadvantages
Thionyl Chloride (SOCl₂) Traditional Highly effective, volatile byproducts (SO₂, HCl) are easily removed. pearson.com Generates toxic and corrosive gases; moisture-sensitive. researchgate.netresearchgate.net
Oxalyl Chloride Traditional Volatile byproducts (CO, CO₂, HCl) are easily removed. Highly toxic and moisture-sensitive.
Phosphorus Pentachloride (PCl₅) Traditional Effective for a wide range of acids. Solid byproduct (POCl₃) can be difficult to remove.
Bis(trichloromethyl)carbonate (BTC) Green Solid, safer alternative to phosgene; generates CO₂ and HCl. researchgate.net Still requires careful handling due to potential phosgene release.
3,3-Dichlorocyclopropenes Green Fast reaction rates under mild, neutral conditions. organic-chemistry.org Reagent may not be as commercially available as traditional options.

Application of Modern Catalysis (e.g., Metal-Free) in Related Indole (B1671886) Acylations

The Friedel-Crafts acylation is a primary method for introducing acyl groups onto an indole ring, typically at the electron-rich C3-position. researchgate.netresearchgate.net Conventional methods often employ stoichiometric amounts of Lewis acids like AlCl₃, which can lead to side reactions and complexation with the indole nitrogen, necessitating protection-deprotection steps. mdpi.comorganic-chemistry.org Modern catalysis seeks to overcome these limitations through more selective and efficient systems, with a significant trend toward metal-free approaches.

Metal-free catalysis for indole functionalization aligns with green chemistry principles by avoiding residual metal contamination in the final products, which is particularly crucial for pharmaceutical applications. Several strategies have emerged:

Photoredox Catalysis : Visible-light photoredox catalysis enables the C-H arylation of indoles with aryl diazonium salts using organic dyes like Rhodamine B, avoiding the need for transition metals. researchgate.net

Enzyme-Photocatalyst Hybrids : An innovative hybrid system combines an enzyme with a photocatalyst for the C3-acylation of indoles with aldehydes. This metal- and oxidant-free method operates under very mild conditions, showcasing the potential of bio-catalysis in complex organic transformations. consensus.appacs.org

Organocatalysis : Chiral phosphoric acids (CPAs) have been used as bifunctional organocatalysts in the Friedel-Crafts reaction between indoles and nitroalkenes, achieving high stereoselectivity. acs.org

Thioesters as Acylating Agents : To circumvent the high reactivity and instability of acyl chlorides, thioesters have been employed as stable acyl sources for the highly chemoselective N-acylation of indoles. nih.govbeilstein-journals.org While this method targets the N-position, it highlights the move towards milder, more functional-group-tolerant acylating agents.

These modern catalytic systems offer improved regioselectivity, reduced waste, and milder reaction conditions compared to traditional methods. nih.govjlu.edu.cn

Computational Chemistry and Molecular Modeling in Reaction Design

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions, thereby guiding experimental design. For reactions involving 4-(1H-indol-3-yl)butanoyl chloride, molecular modeling can provide critical insights into reaction mechanisms, transition states, and the stability of intermediates. frontiersin.org

Key applications in the context of indole acylation include:

Mechanism Elucidation : Density Functional Theory (DFT) calculations are widely used to investigate reaction pathways. For instance, DFT studies on the Friedel-Crafts acylation help in understanding the formation and stability of the key acylium ion intermediate. numberanalytics.com They can also clarify the role of the catalyst, whether it's a Lewis acid or an organocatalyst, in activating the reactants. acs.org

Rationalizing Selectivity : In indole chemistry, regioselectivity (e.g., C3 vs. N acylation) is a major challenge. Computational models can calculate the energy barriers for different reaction pathways, predicting the most likely product. This has been applied to rationalize the enantioselectivity observed in catalytically driven reactions. chemistryviews.org For example, modeling has been used to explore the mechanism of copper-catalyzed indole synthesis, providing details on intermediates and transition states that are not experimentally observable. core.ac.uk

Predicting Reactivity and Stability : Molecular modeling can assess the stability of reactive intermediates like acyl chlorides. By calculating properties such as charge distribution and bond energies, it's possible to predict the susceptibility of a molecule like this compound to side reactions, such as intramolecular cyclization.

The integration of computational tools, such as DFT, principal component analysis (PCA), and multivariate linear regression (MVLR), with experimental work accelerates the optimization of reaction conditions and fosters the development of more efficient and selective synthetic routes. chemistryviews.org

Table 2: Applications of Computational Chemistry in Indole Reaction Design

Computational Method Application Key Insights Provided Reference
Density Functional Theory (DFT) Mechanistic study of organocatalyzed Friedel-Crafts reaction of indoles. Elucidation of the bifunctional activation of reactants by the catalyst and the origin of stereoselectivity. acs.org
DFT Exploration of Cu-catalyzed indole synthesis. Identification of plausible reaction intermediates and transition state structures. core.ac.uk
DFT, PCA, MVLR Rationalizing selectivity in enantioselective indole formation. Exploration of alternative reaction pathways and understanding factors controlling selectivity. chemistryviews.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch flasks, offers significant advantages for the synthesis and use of unstable intermediates like this compound. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors enhances safety, reproducibility, and scalability. soci.org

Key benefits of integrating flow chemistry include:

Handling Unstable Intermediates : Acyl chlorides can be generated in situ and immediately consumed in a subsequent reaction step within a continuous flow system. This "telescoped" synthesis minimizes the decomposition that can occur during storage or workup. acs.org For example, the unstable this compound can be formed and directly reacted with a nucleophile without isolation, preventing intramolecular side reactions. researchgate.net

Improved Safety and Scalability : The small reactor volumes in flow systems allow for better heat dissipation, making highly exothermic reactions safer to handle. beilstein-journals.org Scaling up production is achieved by running the system for a longer duration rather than using larger, potentially more hazardous reactors. syrris.com

Automation and Optimization : Automated flow chemistry platforms enable rapid screening of reaction conditions (e.g., temperature, catalysts, residence time) to quickly identify optimal parameters. This is particularly useful for library synthesis in drug discovery, allowing for the rapid generation of a diverse set of indole derivatives. soci.orgsyrris.com The reductive cyclization of nitro compounds to form the indole ring is one of many indole syntheses that has been successfully adapted to flow systems, demonstrating significant reductions in reaction time compared to batch methods. nih.gov

The combination of flow technology with in-line analytical tools like IR or LC/MS allows for real-time monitoring and optimization, paving the way for fully automated and highly efficient chemical manufacturing. soci.orgacs.org

Strategic Approaches to Mitigate Instability and Side Reactions of Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives, a property that makes them useful but also challenging to handle. pearson.comkhanacademy.org Their high electrophilicity makes them susceptible to hydrolysis by atmospheric moisture and reactions with various nucleophiles. tandfonline.comresearchgate.net The compound this compound is particularly prone to instability, readily undergoing intramolecular acylation to form 2,3,4,9-tetrahydro-1H-carbazol-1-one. researchgate.net

Strategies to mitigate these issues include:

In Situ Generation and Consumption : As discussed in the context of flow chemistry, the most effective strategy is to generate the acyl chloride and use it immediately in the next step without isolation. researchgate.netacs.org This minimizes the opportunity for degradation or side reactions.

Use of Milder Acylating Agents : When possible, replacing the highly reactive acyl chloride with a more stable acylating agent, such as a thioester or an activated ester, can improve functional group tolerance and reduce side reactions. nih.govbeilstein-journals.org

Derivatization for Analysis and Storage : For analytical purposes, reactive acyl chlorides can be derivatized into more stable compounds, such as esters (by adding an alcohol) or amides, which are amenable to standard chromatographic techniques. researchgate.netamericanpharmaceuticalreview.com

Structural Modification : In some cases, the stability of an acyl chloride can be enhanced through structural design. Introducing phenanthro[9,10-d]imidazole into an acyl chloride agent was shown to enhance its stability via the delocalization effect, even allowing for the formation of stable crystals. rsc.org

Careful Control of Reaction Conditions : Performing reactions under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) is critical to prevent hydrolysis. researchgate.net Low temperatures can also help to control the reactivity and minimize the rate of decomposition and side reactions.

Table 3: Common Side Reactions of Acyl Chlorides and Mitigation Strategies

Side Reaction Description Mitigation Strategy
Hydrolysis Reaction with water or moisture to form the corresponding carboxylic acid. tandfonline.com Use of anhydrous solvents and inert atmosphere; in situ generation. researchgate.net
Intramolecular Cyclization The acyl chloride moiety reacts with a nucleophilic site within the same molecule. In situ consumption, low temperatures, use of flow chemistry. researchgate.net
Reaction with Solvent Some solvents (e.g., alcohols) can react with the acyl chloride. Choose an inert solvent (e.g., DCM, chloroform); perform reaction at low temperature.
Decomposition Degradation upon heating or prolonged storage. Store at low temperatures; use freshly prepared or purified reagent; in situ generation. researchgate.net

By employing these advanced methodological and strategic considerations, chemists can better harness the reactivity of compounds like 4-(1H-indol-yl)butanoyl chloride, enabling the efficient and controlled synthesis of complex indole-containing molecules.

Q & A

Basic: What are the common synthetic routes for preparing 4-(1H-Indol-3-yl)butanoyl chloride, and what methodological considerations are critical?

Answer:
The synthesis typically involves acylation of 4-(1H-indol-3-yl)butanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

  • Esterification : Conversion of 4-(1H-indol-3-yl)butanoic acid to its ethyl ester using ethanol and catalytic acid .
  • Hydrazide Formation : Reaction with hydrazine hydrate to yield the hydrazide intermediate.
  • Acyl Chloride Synthesis : Treatment with SOCl₂ under anhydrous conditions, with temperature control (0–5°C) to minimize side reactions.
    Critical Considerations : Moisture exclusion, stoichiometric excess of SOCl₂, and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

Answer:
Advanced optimization involves:

  • Solvent Selection : Dichloromethane or toluene for improved solubility and byproduct removal.
  • Catalysis : Use of dimethylformamide (DMF, 0.1–1 mol%) to accelerate acylation.
  • Workup : Sequential quenching with ice-water and extraction with non-polar solvents (e.g., hexane) to isolate the acyl chloride.
  • Purity Control : Distillation under reduced pressure (40–50°C, 10–15 mmHg) to avoid thermal decomposition .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : To confirm the indole proton environment (δ 7.0–7.5 ppm) and carbonyl carbon (δ ~170 ppm).
  • FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺) and isotopic pattern verification due to chlorine .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation of indole-based acyl chlorides?

Answer:

  • Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures.
  • Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals.
  • Refinement : Use SHELXL for anisotropic displacement parameters and disorder modeling. Challenges include low crystal stability and radiation sensitivity .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
The compound serves as a key intermediate for:

  • Peptide Mimetics : Coupling with amino acids to create indole-containing analogs.
  • Heterocyclic Synthesis : Formation of oxadiazoles or triazoles via nucleophilic substitution .

Advanced: How can researchers design bioactivity studies for derivatives of this compound targeting Bcl-2/Mcl-1 inhibition?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with Bcl-2’s hydrophobic groove.
  • Cellular Assays : Measure apoptosis in cancer cell lines (e.g., MCF-7) via flow cytometry (Annexin V/PI staining).
  • Structural-Activity Relationship (SAR) : Modify the butanoyl chain length and indole substituents to optimize binding affinity .

Basic: What precautions are necessary for handling this compound in the laboratory?

Answer:

  • Moisture Control : Use Schlenk lines or gloveboxes for reactions.
  • Corrosivity : Avoid contact with skin; use PTFE-coated stir bars and glassware.
  • Storage : Under argon at –20°C in amber vials to prevent photodegradation .

Advanced: How can computational methods predict the stability and reactivity of this compound in solution?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution.
  • Solvent Modeling : COSMO-RS for solvation effects in polar aprotic solvents (e.g., DMF).
  • Reactivity Prediction : Frontier molecular orbital (FMO) analysis to identify electrophilic sites prone to nucleophilic attack .

Basic: What are the common side reactions during derivatization of this compound?

Answer:

  • Hydrolysis : Unintended formation of 4-(1H-indol-3-yl)butanoic acid in humid conditions.
  • Dimerization : Self-condensation at elevated temperatures. Mitigation: Use excess amine nucleophiles and low temperatures (0°C) .

Advanced: How can researchers address contradictions in reported biological activity data for indole-acyl chloride derivatives?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, IC₅₀ protocols).
  • Standardization : Adopt NIH/NCATS guidelines for dose-response curves.
  • Mechanistic Validation : Use CRISPR knockouts to confirm target specificity (e.g., Bcl-2 vs. Mcl-1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.